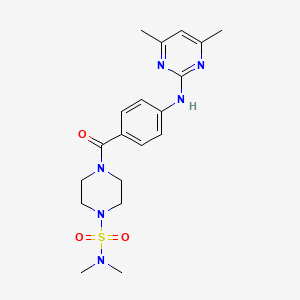![molecular formula C17H17N3O3S B10868616 4-(2,5-Dimethoxy-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B10868616.png)
4-(2,5-Dimethoxy-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of methoxy groups on the phenyl rings and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrosulfide group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the hydrosulfide group: This step may involve the reaction of the triazole intermediate with a thiol or hydrosulfide source under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrosulfide group to a thiol or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its pharmacological effects, such as its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound might be used in the synthesis of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, modulating their activity. The triazole ring and methoxy groups can play a crucial role in binding to molecular targets, while the hydrosulfide group may participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar compounds to 4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives with varying substituents on the phenyl rings. Some examples are:
4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group, which may result in different chemical and biological properties.
5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE:
4-(2,5-DIMETHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE: Contains a phenyl group instead of a methoxyphenyl group, leading to differences in chemical behavior and interactions.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O3S/c1-21-12-6-4-11(5-7-12)16-18-19-17(24)20(16)14-10-13(22-2)8-9-15(14)23-3/h4-10H,1-3H3,(H,19,24) |
InChI Key |
GHWQZZXJUNWTIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10868533.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10868537.png)
![3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868551.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10868558.png)
![2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10868573.png)
![2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone](/img/structure/B10868579.png)

![2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide](/img/structure/B10868596.png)

![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10868603.png)
![2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol](/img/structure/B10868610.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(2-methoxyphenyl)methanimine](/img/structure/B10868617.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10868619.png)
![3-(4-methoxyphenyl)-5-methyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868621.png)
